molecular formula C18H21NO5S B2912826 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 951900-93-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2912826
CAS No.: 951900-93-9
M. Wt: 363.43
InChI Key: VTJKCQGAGBTZDS-UHFFFAOYSA-N
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Description

"N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide" (CAS: 951900-93-9) is a synthetic carboxamide derivative with a molecular formula of C₁₈H₂₁NO₅S and a molecular weight of 363.4 g/mol . The compound features:

  • A furan-2-carboxamide core substituted at the 5-position with a (2-methylphenoxy)methyl group.
  • An N-methyl-1,1-dioxidotetrahydrothiophen-3-amine moiety attached to the carboxamide nitrogen.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-13-5-3-4-6-16(13)23-11-15-7-8-17(24-15)18(20)19(2)14-9-10-25(21,22)12-14/h3-8,14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJKCQGAGBTZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N(C)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a tetrahydrothiophenyl moiety and a furan ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure

The molecular formula of the compound is C18H21NO5SC_{18}H_{21}NO_5S, with a molecular weight of 363.4 g/mol. Its structure includes various functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁NO₅S
Molecular Weight363.4 g/mol
CAS Number951901-01-2

Biological Activity Overview

Preliminary studies indicate that this compound may interact with various biomolecules, including proteins and enzymes, potentially influencing their activity. This interaction could modulate specific biological pathways relevant to various diseases, making the compound a candidate for further investigation in pharmacology.

The compound's mechanism of action appears to involve binding to specific protein targets, which may lead to modulation of signaling pathways. The presence of the dioxidotetrahydrothiophenyl moiety is thought to enhance its reactivity and interaction capabilities with biological macromolecules.

1. Interaction Studies

Research indicates that compounds with similar structural features have shown varying degrees of biological activity. For instance, derivatives containing the thiophene moiety have been evaluated for their inhibitory effects on specific enzymes:

Compound NameIC50 (μM)Biological Activity
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide0.30Potent GIRK channel activator
F8–B221.55Non-peptidomimetic inhibitor of SARS-CoV-2 M pro

These studies suggest that the compound may possess significant therapeutic potential, particularly in modulating ion channels and inhibiting viral proteases.

2. Structural Similarity and Activity Correlation

A comparative analysis of structurally similar compounds reveals insights into how modifications influence biological activity:

Compound NameStructural FeaturesUnique Aspects
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(ethoxy)benzamideDioxidotetrahydrothiophenyl and ethoxy groupsFocused on different substituents on benzene
5-Methylfuran derivativesFuran ring with various substituentsVariability in biological activity

This table illustrates that structural variations can significantly impact the biological properties and potential applications of these compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (carboxamide, heterocyclic cores, or substituent patterns) and are compared based on molecular properties and synthetic relevance:

Compound Name Molecular Formula Molecular Weight Key Structural Features Relevant Data
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-5-[(2-methylphenoxy)methyl]furan-2-carboxamide C₁₈H₂₁NO₅S 363.4 Furan-2-carboxamide with 2-methylphenoxy and tetrahydrothiophene sulfone groups No biological or physical data reported .
5-(2-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide C₁₆H₁₆ClNO₄S 353.8 Furan-2-carboxamide with 2-chlorophenyl substituent (vs. 2-methylphenoxy in target compound) Lower molecular weight due to absence of methylphenoxy methyl group .
Naphtho[2,1-b]furan derivatives (e.g., Compound 3, 4) Varies ~350–450 Naphthofuran core with nitro, acetyl, or hydrazine substituents Antibacterial activity reported against S. aureus and E. coli .
Dihydrothiophene carboxamides (e.g., 5an) C₁₃H₁₄NOBr ~280–340 Dihydrothiophene ring with cyano, phenyl, and ureido substituents Melting points 234–285°C; IR/NMR data confirm structural motifs .
Furo[2,3-b]pyridine carboxamides (e.g., MedChemComm derivatives) C₂₄H₂₀F₄N₄O₂ ~500–550 Fused furopyridine core with fluorophenyl and trifluoroethyl groups Synthesized via coupling reagents (e.g., HATU); LCMS-confirmed purity .

Key Comparative Insights

Core Heterocycle Influence: The furan-2-carboxamide core in the target compound is simpler than the fused naphtho[2,1-b]furan or furo[2,3-b]pyridine systems in analogues. This may reduce steric hindrance but limit π-π stacking interactions critical for target binding .

Substituent Effects: The 2-methylphenoxy group in the target compound introduces moderate lipophilicity, whereas 2-chlorophenyl (CAS: 951900-97-3) increases electronegativity, possibly altering binding affinity . Nitro and acetyl groups in naphthofuran derivatives correlate with antibacterial activity, suggesting that similar substituents on the target compound could modulate bioactivity .

Synthetic Accessibility: The target compound’s synthesis likely involves alkylation of furan-2-carboxylic acid derivatives with 2-methylphenoxy methyl halides, followed by carboxamide coupling—a route analogous to methods in and . In contrast, furopyridine carboxamides require multi-step coupling (e.g., HATU-mediated amidation), as seen in –7 .

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